N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide
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Overview
Description
N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a cyclopropanesulfonamide group
Preparation Methods
The synthesis of N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide involves multiple steps, typically starting with the preparation of the benzothiazole derivative. Common synthetic routes include:
Diazo-coupling: This involves the reaction of aniline derivatives with diazonium salts to form benzothiazole derivatives.
Knoevenagel condensation: This reaction involves the condensation of aldehydes with active methylene compounds in the presence of a base.
Biginelli reaction: A multi-component reaction involving urea, aldehydes, and β-keto esters to form dihydropyrimidinones, which can be further modified.
Microwave irradiation: This method accelerates the reaction process and can be used for the synthesis of benzothiazole derivatives.
Chemical Reactions Analysis
N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide is unique due to its specific combination of functional groups. Similar compounds include:
N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine: This compound has a similar benzothiazole and piperidine structure but includes an imidazole ring.
N’-(1,3-benzothiazol-2-yl)-arylamides: These derivatives have shown significant antibacterial activity and share the benzothiazole core.
Benzothiazole derivatives with luminescent properties: These compounds are used in materials science for their unique optical properties.
Properties
IUPAC Name |
N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c19-22(20,12-5-6-12)17-11-7-9-18(10-8-11)15-16-13-3-1-2-4-14(13)21-15/h1-4,11-12,17H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYKZPDFMOQTQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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